REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH2:3]([N:5]([CH2:16][CH3:17])[C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH3:4].CN(CCN(C)C)C.[Li]C(CC)C>C1COCC1>[CH2:16]([N:5]([CH2:3][CH3:4])[C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[C:8]=1[CH2:1][OH:2])[CH3:17]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC(=C(C=C1)F)F)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC(=C(C=C1)F)F)=O)CC
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of tubing to another two-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a pipette
|
Type
|
CUSTOM
|
Details
|
bubbled into the cold THF through the pipette
|
Type
|
CUSTOM
|
Details
|
A clear solution is formed
|
Type
|
ADDITION
|
Details
|
is added and after 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
Upon reaching room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with 1M aqueous sodium bisulfate
|
Type
|
WASH
|
Details
|
After dilution with ethyl acetate, the organic phase is washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 3:7 to 2:3 to 1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C(=C(C=C1)F)F)CO)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |